7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
Overview
Description
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, are known to be promising purine bioisosteres for potential medical applications .
Mode of Action
The synthesis of a novel imidazo[4,5-b]pyridine, a similar compound, relied on michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazopyridines are known to be involved in various biochemical pathways due to their biochemical activity .
Pharmacokinetics
The design and synthesis of bioisosteres, a category that includes this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines are known to have valuable medicinal properties .
Action Environment
It is known that the compound is a yellow to brown solid and should be stored at a temperature between 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridines, a group that this compound belongs to, can influence many cellular pathways necessary for the proper functioning of cells . They have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazopyridines are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
Imidazopyridines are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is known that certain compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditions . Another approach includes the use of 4-aminoimidazole and 1,3-dicarbonyl compounds to form the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization and fusion processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its antituberculosis properties.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 7-position and the fused imidazo-pyridine ring system confer distinct chemical properties and potential therapeutic applications .
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-c]pyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSDRZRNZRBERR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.